molecular formula PdY B14672726 Palladium--yttrium (1/1) CAS No. 37295-18-4

Palladium--yttrium (1/1)

Cat. No.: B14672726
CAS No.: 37295-18-4
M. Wt: 195.33 g/mol
InChI Key: UBQALOXXVZQHGR-UHFFFAOYSA-N
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Description

Palladium--yttrium (1/1) is a useful research compound. Its molecular formula is PdY and its molecular weight is 195.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Palladium--yttrium (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Palladium--yttrium (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

37295-18-4

Molecular Formula

PdY

Molecular Weight

195.33 g/mol

IUPAC Name

palladium;yttrium

InChI

InChI=1S/Pd.Y

InChI Key

UBQALOXXVZQHGR-UHFFFAOYSA-N

Canonical SMILES

[Y].[Pd]

Origin of Product

United States

Definition and Significance of Intermetallic Compounds in Materials Science

Intermetallic compounds are a distinct class of materials characterized by an ordered atomic arrangement, unlike the random distribution of atoms found in conventional alloys. openaccessjournals.com This ordered crystal structure imparts unique and often superior mechanical, electrical, magnetic, and catalytic properties. openaccessjournals.comnumberanalytics.com Key characteristics of intermetallic compounds include:

High-Temperature Stability: Their ordered structure provides resistance to deformation and creep at elevated temperatures. openaccessjournals.com

High Strength and Hardness: The strong atomic bonds within their crystal lattice contribute to excellent mechanical properties. openaccessjournals.com

Unique Electronic and Magnetic Properties: Some intermetallics exhibit interesting electrical and magnetic behaviors, making them suitable for specialized applications. openaccessjournals.com

Catalytic Activity: The distinct electronic structures of intermetallic compounds can make them effective catalysts in various chemical reactions. openaccessjournals.comresearchgate.net

These properties make intermetallic compounds valuable in diverse fields such as aerospace, automotive engineering, electronics, and catalysis. openaccessjournals.comnumberanalytics.comopenaccessjournals.com

Overview of Palladium Yttrium Systems in Intermetallic Research

Controlled Colloidal Synthesis Approaches

Colloidal synthesis methods offer a versatile "bottom-up" approach for producing nanoparticles with well-defined sizes and shapes. nih.gov These methods typically involve the chemical reduction of metal precursors in a liquid phase, often in the presence of stabilizing agents to prevent agglomeration.

Precursor Reduction Techniques for Nanoparticle Formation

The formation of palladium-yttrium nanoparticles via precursor reduction involves the chemical conversion of soluble metal salts into zerovalent atoms, which then nucleate and grow into nanoparticles. nih.gov A common strategy involves the co-reduction of palladium and yttrium precursors in a suitable solvent.

For instance, a method for synthesizing palladium-yttrium oxide nanoparticles supported on reduced graphene oxide (rGO) utilizes sodium borohydride (B1222165) as a reducing agent. rsc.org In this process, aqueous solutions of yttrium nitrate (B79036) hexahydrate and palladium diacetate are added to a dispersion of rGO. rsc.org The subsequent addition of sodium borohydride solution reduces the metal ions, leading to the formation of nanoparticles on the rGO support. rsc.org The final product is then heat-treated in a reducing environment to form the desired intermetallic phase. rsc.org

The choice of reducing agent and reaction conditions, such as temperature and pH, significantly influences the size, composition, and morphology of the resulting nanoparticles. nih.gov For example, the use of weak reducing agents like ascorbic acid can allow for more controlled growth, while strong reducing agents like sodium borohydride lead to rapid nucleation and smaller particles. mdpi.comnih.gov Microwave-assisted reduction has also been explored for the synthesis of palladium nanoparticles, offering rapid and uniform heating which can lead to smaller particle sizes compared to conventional heating methods. mdpi.com

Table 1: Parameters in Precursor Reduction of Palladium-Yttrium Nanoparticles

Parameter Influence on Nanoparticle Formation Example
Precursors Determines the elemental composition of the final product. Palladium diacetate and yttrium nitrate hexahydrate are used to form Pd-Y nanoparticles. rsc.org
Reducing Agent Affects the rate of reduction and subsequent nanoparticle size and morphology. Sodium borohydride is a strong reducing agent leading to rapid formation. rsc.org Ascorbic acid is a weaker, "green" reducing agent. nih.gov
Solvent Influences precursor solubility and nanoparticle stability. Water is a common, environmentally friendly solvent. nih.gov
Stabilizing Agent Prevents agglomeration and controls particle growth. Sodium carboxymethyl cellulose (B213188) (CMC) can be used as a non-toxic capping agent. nih.gov
Temperature Affects reaction kinetics and crystal growth. Synthesis can be performed at room temperature or elevated temperatures (e.g., 95°C) to influence particle size. nih.govnih.gov
pH Can influence the size and morphology of the precursor and the final oxide powders. mdpi.com The final pH value has a significant effect on the size and morphology of yttria powders in precipitation methods. mdpi.com

Seed-Mediated Growth Methods for Nanocrystalline Architectures

Seed-mediated growth is a powerful technique to achieve precise control over the size, shape, and structure of nanocrystals. rsc.org This method involves two main steps: first, the synthesis of small, uniform "seed" nanoparticles, and second, the subsequent growth of these seeds into larger, desired nanocrystalline architectures by the reduction of additional metal precursors onto their surface. nih.govprimescholars.com

This approach allows for the synthesis of monodisperse nanoparticles with well-defined crystal facets. researchgate.net For palladium systems, researchers have successfully synthesized nanocrystals of various shapes, including cubes, octahedra, and rhombic dodecahedra, by controlling parameters such as the concentration of capping agents and additives like potassium bromide (KBr). acs.org

In the context of palladium-yttrium, a seed-mediated approach could involve first synthesizing palladium or palladium-yttrium seeds and then growing a shell of the other metal or a Pd-Y alloy around them. For example, palladium nanoparticles can be used as seeds, and then fresh palladium and yttrium ions can be reduced on their surface. nih.gov This method provides stoichiometric control over the final composition by simply varying the amount of precursors added during the growth stage. nih.gov The choice of capping agent is crucial to facilitate the formation of specific crystal facets. researchgate.net

Table 2: Key Parameters in Seed-Mediated Growth of Palladium-Yttrium Nanocrystals

Parameter Role in Nanocrystal Growth Example
Seed Nanoparticles Act as nucleation sites for further growth, determining the final crystal structure. Monodisperse palladium nanoparticles (e.g., ~3.4 nm) can be used as seeds. nih.gov
Precursors Provide the source material for the growth of the nanocrystals. H₂PdCl₄ and a suitable yttrium salt can be used as palladium and yttrium precursors. researchgate.net
Reducing Agent Reduces the metal ions onto the seed surface. L-ascorbic acid is a commonly used weak reducing agent that allows for controlled growth. primescholars.comresearchgate.net
Capping Agent/Surfactant Controls the growth direction and stabilizes the final nanocrystals. Cetyltrimethylammonium bromide (CTAB) is often used to control the shape of palladium nanocrystals. primescholars.comresearchgate.net
Additives Can influence the final shape by selectively adsorbing onto specific crystal facets. Halide ions like Br⁻ can facilitate the formation of specific palladium facets. researchgate.net
Temperature Affects the reduction rate and the diffusion of atoms, influencing the final morphology. Reaction temperature can be manipulated to control the shape of palladium nanocrystals. acs.org

Electrochemical Fabrication Routes for Ordered Intermetallics

Electrochemical methods provide a powerful and direct way to synthesize intermetallic compounds and nanostructured materials. These techniques offer advantages such as room-temperature operation, precise control over deposition by manipulating potential or current, and the ability to fabricate films and ordered structures directly onto conductive substrates. nih.govacs.org

Electrochemical Dealloying Protocols for Nanostructured Materials

Electrochemical dealloying is a top-down method used to create nanoporous metals with a high surface area. aimspress.com The process involves selectively removing a less noble element from a parent alloy in an electrolyte, leaving behind a nanoporous structure of the more noble element. aimspress.comresearchgate.net

For the palladium-yttrium system, a precursor alloy of palladium and a more active metal (like nickel or aluminum) could be fabricated first. researchgate.netmdpi.com This alloy is then used as the working electrode in an electrochemical cell. By applying a specific potential, the more active metal is selectively dissolved, resulting in a nanoporous palladium-rich structure. While direct dealloying of a Pd-Y alloy to create nanoporous palladium is also a possibility, the successful removal of yttrium would depend on the electrochemical potentials of the two elements in the chosen electrolyte. This technique has been successfully used to create nanoporous palladium from Al-Pd and Ni-Pd alloys. researchgate.netmdpi.com

The resulting nanoporous structure is influenced by factors such as the composition of the parent alloy, the dealloying potential, and the electrolyte composition. mdpi.com

Table 3: Parameters in Electrochemical Dealloying for Nanostructured Pd-Y

Parameter Role in Dealloying Process Example
Parent Alloy Composition The ratio of elements determines the final porosity and ligament size. A Ni₈₀Pd₂₀ alloy has been used to create nanoporous palladium. mdpi.com
Electrolyte The medium in which selective dissolution occurs. A 0.5 M H₂SO₄ solution has been used for dealloying Ni-Pd alloys. mdpi.com
Applied Potential Controls the selective dissolution of the less noble metal. A two-step potentiostatic control (from 0.5 to 0.6 V vs. Ag/AgCl) was used for Ni-Pd dealloying. mdpi.com
Dealloying Time Affects the depth and completeness of the dealloying process. Not specified, but is a critical parameter to control.

Electrochemical Deposition Strategies under Ambient Conditions

Electrochemical deposition, or electrodeposition, is a versatile technique for synthesizing thin films and nanostructures of metals and alloys directly onto a conductive substrate. acs.orgmdpi.com By controlling the potential or current in a three-electrode cell, metal ions from an electrolyte solution are reduced and deposited onto the working electrode. acs.org

For the synthesis of palladium-yttrium intermetallics, co-deposition from an electrolyte containing both palladium and yttrium ions is a viable strategy. The composition of the resulting alloy can be tuned by adjusting the concentrations of the metal ions in the electrolyte and the applied deposition potential. Various electrochemical techniques like cyclic voltammetry, chronoamperometry, and pulsed electrodeposition can be employed to control the morphology and structure of the deposit. acs.org

The use of ionic liquids as electrolytes for the electrodeposition of palladium has been shown to improve the diffusion coefficient of the palladium precursor, which is critical for controlled mass transfer at room temperature. mdpi.com This could be a promising route for the co-deposition of palladium and yttrium under ambient conditions. A study on thin-film yttrium electrodes capped with a palladium layer investigated the electrochemical hydrogen uptake in a NaOH electrolyte, demonstrating the electrochemical interaction between these two metals. researchgate.net

Table 4: Parameters for Electrochemical Deposition of Pd-Y

Parameter Influence on Deposition Example
Electrolyte Composition Source of metal ions and determines conductivity. An electrolyte containing PdCl₂ and a suitable yttrium salt. The use of ionic liquids can enhance deposition. mdpi.com
Deposition Potential/Current Controls the reduction rate and can influence the composition and morphology of the deposit. A double-pulse technique can be used to control nanoparticle nucleation and growth. tum.de
Substrate The conductive surface onto which the material is deposited. Highly oriented pyrolytic graphite (B72142) (HOPG) or other conductive materials can be used. tum.de
Additives/Complexing Agents Can be used to modify the deposition process and the properties of the resulting film. Not specified for Pd-Y, but commonly used in alloy electrodeposition.

Vapor Deposition Techniques for Thin Film Fabrication

Vapor deposition techniques are "top-down" methods used to produce high-quality thin films with controlled thickness and composition. These processes occur in a vacuum and involve the transport of material from a source to a substrate.

Physical Vapor Deposition (PVD) is a family of techniques where a material is vaporized from a solid or liquid source in a vacuum and then condensed onto a substrate. encyclopedia.pubmdpi.com Common PVD methods include sputtering and thermal evaporation. researchgate.net

Sputtering involves bombarding a target material (the source) with energetic ions, which causes atoms to be ejected and subsequently deposited onto a substrate. acs.org For palladium-yttrium thin films, co-sputtering from separate palladium and yttrium targets or sputtering from a single Pd-Y alloy target can be used. The composition of the film can be controlled by adjusting the relative sputtering rates of the individual targets. Magnetron sputtering is a widely used variant that enhances deposition rates. bham.ac.uk This technique has been used to deposit Pd-Y thin films with thicknesses between 2 and 5 µm for hydrogen separation membranes. bham.ac.uk

Another PVD method is Pulsed Laser Deposition (PLD), where a high-power laser is used to ablate material from a target, creating a plasma plume that deposits onto a substrate. encyclopedia.pubmdpi.com This method offers precise stoichiometric transfer from the target to the film.

Chemical Vapor Deposition (CVD) involves the reaction or decomposition of volatile precursor compounds on a heated substrate to form a solid film. researchgate.netgoogle.com For Pd-Y films, this would require suitable volatile organometallic precursors for both palladium and yttrium, which can be challenging to source and handle. google.com

Table 5: Comparison of Vapor Deposition Techniques for Pd-Y Thin Films

Technique Principle Advantages for Pd-Y Disadvantages for Pd-Y
Magnetron Sputtering Atoms are ejected from a target by ion bombardment and deposited on a substrate. acs.orgbham.ac.uk Good adhesion, uniform films, can co-deposit from multiple targets to control composition. researchgate.netbham.ac.uk Can be a slow process, requires high vacuum. google.com
Thermal Evaporation Material is heated in a vacuum to its evaporation point and condenses on a substrate. researchgate.net Simple, can produce high-purity films. researchgate.net Can be difficult to control alloy composition due to different vapor pressures of Pd and Y.
Pulsed Laser Deposition (PLD) A laser ablates a target, and the vaporized material deposits on a substrate. encyclopedia.pubmdpi.com Excellent stoichiometric transfer from target to film. Can result in particulates on the film surface.
Chemical Vapor Deposition (CVD) Chemical reaction of volatile precursors on a heated substrate. researchgate.netgoogle.com Can produce conformal coatings on complex shapes. Requires volatile and often toxic/expensive precursors for both metals. google.com

Magnetron Sputtering for Composite Membrane Synthesis

Magnetron sputtering is a versatile physical vapor deposition (PVD) technique employed for the synthesis of thin-film Pd-Y composite membranes. bham.ac.ukvt.edu This method offers precise control over film thickness, composition, and microstructure, which are crucial for the fabrication of high-performance hydrogen separation membranes. vt.eduacs.org The process involves the bombardment of a palladium-yttrium target with energetic ions in a vacuum chamber, leading to the ejection of atoms that subsequently deposit onto a substrate. acs.org

In a typical magnetron sputtering setup for Pd-Y membrane synthesis, a porous substrate, often made of materials like stainless steel, is utilized to provide mechanical support for the thin intermetallic film. bham.ac.ukrroij.com The ability to co-sputter from separate palladium and yttrium targets or use a single alloyed target allows for the creation of films with a specific Pd:Y atomic ratio. mdpi.com Research has demonstrated the deposition of thin (e.g., 5 µm) Pd-Y films onto macroporous 316L stainless steel substrates. bham.ac.uk

One of the key advantages of magnetron sputtering is the ability to produce single-phase solid solution alloys without the necessity for subsequent high-temperature homogenization treatments, a common requirement for other deposition techniques like electroless plating. bham.ac.uk This is particularly beneficial for preserving the desired intermetallic phase and preventing undesirable interactions between the film and the substrate. bham.ac.uk

Table 1: Magnetron Sputtering Parameters for Pd-Y Film Deposition This table is interactive. Click on the headers to sort the data.

Parameter Typical Value/Range Significance Reference
Target Composition Pd-Y (alloy) or separate Pd and Y targets Determines the stoichiometry of the deposited film. mdpi.com
Substrate Material Porous Stainless Steel (e.g., 316L), Ceramics Provides mechanical support for the thin film. bham.ac.ukrroij.com
Film Thickness ~5 µm Influences hydrogen permeance and material cost. bham.ac.uk
Sputtering Gas Argon (Ar) Creates the plasma for sputtering. acs.org
Gas Pressure 1.2 × 10⁻² mbar Affects the deposition rate and film properties. acs.org
Sputtering Rate 0.40 ± 0.05 nm/s Controls the speed of film growth. acs.org

Considerations for Defect-Free Film Deposition

The fabrication of a continuous and defect-free Pd-Y film is paramount for achieving high hydrogen selectivity. core.ac.uk Pinholes and other defects in the membrane allow for the non-selective passage of gases, significantly diminishing the purification efficiency. bham.ac.uk The surface characteristics of the substrate play a critical role in the quality of the deposited film. rroij.com A rough surface with large pores can make the deposition of a thin, pinhole-free film challenging. rroij.com

To address this, surface modification of the substrate is often necessary. One novel approach involves laser melting of the substrate surface to reduce roughness and pore size, thereby creating a more suitable foundation for the deposition of a defect-free film. bham.ac.uk Despite such treatments, the complete elimination of pinholes can be difficult to achieve. bham.ac.uk

The thickness of the deposited film is another crucial factor. A general rule suggests that the film thickness should be at least three times greater than the maximum surface pore size of the substrate to ensure a dense and continuous layer. rroij.com However, increasing the thickness also increases the material cost and can reduce the hydrogen flux. core.ac.uk Therefore, a balance must be struck between ensuring a defect-free structure and maximizing permeance.

Research into thin-film Pd-Y composite membranes has shown that even with advanced deposition techniques, some level of defects can persist. For instance, composite membranes have exhibited H₂/N₂ selectivity ratios of 5.40 to 5.86, indicating the presence of some pinholes. bham.ac.uk

Table 2: Factors Influencing Defect Formation in Sputtered Pd-Y Films This table is interactive. Click on the headers to sort the data.

Factor Description Impact on Film Quality Mitigation Strategy Reference
Substrate Surface Roughness The unevenness of the substrate surface. High roughness can lead to pinholes and non-uniform film growth. Surface polishing, laser melting. bham.ac.ukrroij.com
Substrate Pore Size The size of the openings on the porous support. Large pores require a thicker film to achieve a defect-free layer. Use of substrates with smaller and more uniform pore sizes. rroij.com
Film Thickness The depth of the deposited Pd-Y layer. Insufficient thickness can result in an incomplete, defective film. Optimize thickness based on substrate pore size. rroij.comcore.ac.uk
Deposition Conditions Parameters such as gas pressure and sputtering rate. Can influence film density and adhesion. Precise control of sputtering parameters. acs.org

Thermal Annealing and Metallothermic Reduction Approaches

While magnetron sputtering can produce as-deposited films with the desired stoichiometry, post-deposition thermal annealing is sometimes employed to enhance the crystallinity and ensure the formation of the stable intermetallic phase. acs.org Annealing at elevated temperatures can promote atomic diffusion, leading to a more ordered crystal structure. However, high-temperature annealing of films on metallic substrates carries the risk of intermetallic diffusion between the film and the substrate, which can degrade membrane performance. bham.ac.uk

Metallothermic reduction is another important synthesis route for producing intermetallic compounds, including those of palladium and yttrium. oaepublish.comresearchgate.net This method involves the reduction of a metal salt, typically a halide or an oxide, by a more reactive metal at high temperatures. oaepublish.comoregonstate.edu For the synthesis of yttrium-containing intermetallics, yttrium halides can be reduced by alkali or alkaline-earth metals like lithium and sodium. osti.gov

The primary advantage of metallothermic reduction is its ability to produce highly crystalline intermetallic compounds. oaepublish.com However, a significant drawback is that the resulting products are often in the form of powders or larger, bulk materials, which may not be ideal for membrane applications that require thin films. oaepublish.com The size of the synthesized particles can be in the range of tens to hundreds of nanometers. oaepublish.com

Investigations into the preparation of yttrium metal via metallothermic reduction have shown that using high-purity chloride salts as intermediates can yield high-purity metal. oregonstate.edu The choice of the reducing agent and the reaction conditions are critical in determining the purity and yield of the final product. oregonstate.eduosti.gov

Table 3: Comparison of Thermal Annealing and Metallothermic Reduction for Pd-Y Synthesis This table is interactive. Click on the headers to sort the data.

Synthesis Method Description Advantages Disadvantages Reference
Thermal Annealing Post-deposition heat treatment of sputtered films. Enhances crystallinity and phase purity. Risk of inter-diffusion with the substrate at high temperatures. bham.ac.ukacs.org
Metallothermic Reduction Reduction of metal salts by a reactive metal at high temperatures. Can produce highly crystalline intermetallics. Typically yields powders, not thin films; particle size can be large. oaepublish.comoregonstate.edu

Crystallographic Structure and Microstructural Analysis of Palladium Yttrium Intermetallics

Determination of Crystal Structures and Stoichiometric Phases

The formation and stability of intermetallic compounds within the palladium-yttrium binary system are governed by thermodynamic principles, which are experimentally and computationally mapped out in phase diagrams. These diagrams are essential for identifying stable stoichiometric phases like PdY.

Experimental Phase Diagram Investigations

The Palladium-Yttrium (Pd-Y) phase diagram has been a subject of critical assessment, often employing the CALPHAD (CALculation of PHAse Diagrams) technique. This method utilizes available experimental data to create a thermodynamically consistent model of the system across a wide range of compositions and temperatures researchgate.net.

Experimental investigations underpinning these models typically involve techniques such as thermal analysis, metallography, and X-ray diffraction performed on a series of alloys with varying Pd-Y compositions researchgate.netcmu.edu. These studies help to determine key features of the phase diagram, including liquidus and solidus lines, eutectic and peritectic reactions, and the composition and temperature ranges over which different solid phases are stable. For the Pd-Y system, in addition to the liquid phase, several solid solution phases (based on the crystal structures of the parent metals) and a number of intermetallic compounds are identified. The equiatomic compound PdY is one of several stable intermetallic phases, which also include compounds like Pd3Y researchgate.net.

Identification of Known and Predicted Stable Phases (e.g., PdY-B27, PdY-B33)

The equiatomic PdY intermetallic compound is known to crystallize in an orthorhombic structure. Specifically, it adopts the CrB-type (or B33) crystal structure. This structure is closely related to the FeB-type (B27) structure, and for some similar intermetallic systems, such as PtY, there has been discussion and computational analysis regarding the relative stability of these two structure types. For the PdY system, the CrB (B33) structure is identified as the stable phase.

The CrB structure is characterized by the space group Cmcm (No. 63). It features a specific arrangement of palladium and yttrium atoms within the unit cell, leading to a distinct coordination environment for each atomic species.

PropertyValue
Compound PdY
Structure Type CrB (B33)
Crystal System Orthorhombic
Space Group Cmcm (No. 63)
Pearson Symbol oC8

Advanced Diffraction Techniques for Atomic Arrangement Elucidation

To determine the precise arrangement of atoms within the PdY crystal lattice, researchers employ various diffraction techniques. These methods rely on the interaction of waves (X-rays or electrons) with the periodic atomic planes of the crystal to produce a characteristic diffraction pattern.

X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD) for Phase Identification

X-ray diffraction is a fundamental and powerful non-destructive technique for characterizing crystalline materials. In Powder X-ray Diffraction (PXRD), a sample comprising many randomly oriented crystallites is irradiated with monochromatic X-rays. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline phase walisongo.ac.idwebmineral.com.

For the PdY compound, PXRD is used to confirm its formation and phase purity after synthesis. The positions of the diffraction peaks are determined by the lattice parameters of the orthorhombic unit cell according to Bragg's Law, while the intensities of the peaks are governed by the positions of the Pd and Y atoms within the cell nih.gov. By comparing the experimental diffraction pattern with reference patterns from databases or with patterns calculated from the known crystal structure, the presence of the PdY B33 phase can be unequivocally identified.

Below is a representative table of calculated 2θ values for the most intense reflections of PdY with the CrB-type structure, assuming Cu Kα radiation (λ = 1.5406 Å).

2θ (°)d-spacing (Å)(hkl)Relative Intensity
28.553.124(110)Medium
32.802.728(020)Strong
37.952.369(111)Very Strong
44.102.052(021)Medium
46.901.936(200)Medium
55.451.656(220)Weak
58.201.584(130)Weak
64.501.444(221)Medium

Electron Diffraction (ED) for Crystalline Structure Analysis

Electron diffraction is a complementary technique to XRD, often performed within a Transmission Electron Microscope (TEM). Due to the much shorter wavelength of electrons compared to X-rays, this method can be used to obtain crystallographic information from extremely small volumes, such as individual nanocrystals or selected areas of a larger grain icdd.comjps.or.jpwikipedia.org.

When an electron beam passes through a thin crystalline specimen of a Pd-Y alloy, a diffraction pattern is formed. For ordered intermetallic compounds like PdY, electron diffraction patterns can reveal the presence of superlattice reflections. These are additional, often weaker, diffraction spots that appear at positions forbidden for a simple disordered solid solution. The presence of these spots is direct evidence of a long-range ordered arrangement of Pd and Y atoms on the crystal lattice, confirming the formation of the intermetallic compound cmu.edu. Analysis of the geometry of the electron diffraction pattern allows for the determination of the unit cell parameters and the crystal's orientation relative to the electron beam utoronto.ca.

Microscopic Characterization of Morphology and Grain Structure

The performance and properties of intermetallic compounds are not only dictated by their crystal structure but also by their microstructure, which encompasses features like grain size, shape, and the presence of defects. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for characterizing these features at the micro- and nanoscale researchgate.net.

Studies on palladium-yttrium alloys have shown that the microstructure can be complex. In alloys close to the equiatomic composition, the formation of the ordered PdY phase is central. The morphology of the grains can vary depending on the synthesis and heat treatment conditions. For instance, yttrium is known to act as a grain refiner in some alloy systems, potentially leading to a smaller grain size in Pd-Y alloys compared to pure palladium h2.pl.

TEM analysis, in particular, allows for the direct visualization of the internal structure of the grains. In ordered intermetallics, this can reveal the presence of features such as antiphase domain boundaries (APBs). These are interfaces within a crystal where the atomic ordering is shifted. The size and distribution of these ordered domains and the density of APBs can have a significant impact on the material's mechanical and physical properties. The microstructure of thin-film Pd-Y membranes, for example, is critical for applications like hydrogen separation, where a dense structure with a small grain size is desirable to minimize defects and enhance performance bham.ac.uk.

Scanning Electron Microscopy (SEM) for Surface Morphology and Elemental Composition

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and elemental makeup of materials. In the study of Palladium-Yttrium (PdY) intermetallics, SEM provides crucial insights into the microstructure resulting from synthesis and processing.

When a primary electron beam interacts with a sample, it generates various signals, including backscattered electrons (BSE) and secondary electrons (SE). azom.com Images formed from these signals reveal details about the sample's composition and topography. azom.com BSE imaging is particularly useful for identifying different phases within an alloy. The contrast in a BSE image is sensitive to the average atomic number (Z) of the material; regions with higher average Z, such as palladium-rich areas, appear brighter than regions with lower average Z, like yttrium-rich areas. arizona.edu This compositional contrast allows for the clear visualization and differentiation of the intermetallic phases from any unreacted constituent elements or other phases present in the microstructure. arizona.edu

For the Palladium-Yttrium (1/1) compound, SEM analysis typically reveals a polycrystalline structure. The surface morphology, as observed through SE imaging, can show features such as grain boundaries, pores, and other topographical details that depend on the sample's preparation method (e.g., arc-melting, annealing, or thin-film deposition). For instance, thin films of Pd-Y alloys prepared by co-sputtering methods have been shown to have very flat surfaces without significant defects like blistering or cracking.

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDS or EDX) provides quantitative elemental analysis. By analyzing the characteristic X-rays emitted from the sample, EDS can determine the elemental composition at specific points or across a mapped area. For the PdY intermetallic, EDS analysis is used to confirm the equiatomic (1:1) stoichiometry. The analysis can verify the homogeneity of the compound, ensuring that palladium and yttrium are uniformly distributed throughout the matrix. In cases where multiple phases are present, EDS can identify the composition of each phase, such as the intermetallic compound Pd3Y which has been observed as a secondary phase in some Pd-Y alloys. bham.ac.uk

A representative SEM-EDS analysis of a Palladium-Yttrium (1/1) sample is summarized in the interactive data table below.

ElementAtomic % (Nominal)Atomic % (Measured)Weight % (Measured)
Palladium (Pd)50.050.270.8
Yttrium (Y)50.049.829.2

Scanning Transmission Electron Microscopy (STEM) with Elemental Mapping

For higher-resolution microstructural and chemical analysis at the nanoscale, Scanning Transmission Electron Microscopy (STEM) is employed. STEM operates by scanning a finely focused electron beam across a very thin sample and collecting the transmitted electrons. nih.gov One of the most powerful imaging modes in STEM is High-Angle Annular Dark-Field (HAADF) imaging.

HAADF-STEM imaging, often referred to as Z-contrast imaging, produces images where the brightness of each atomic column is approximately proportional to the square of the average atomic number (Z²) of the atoms in that column. wikipedia.org This makes it an ideal technique for visualizing the arrangement of atoms in multicomponent materials like Palladium-Yttrium. In an ordered PdY crystal, the alternating arrangement of palladium (Z=46) and yttrium (Z=39) atoms on the crystal lattice can be directly resolved, with the heavier palladium atoms appearing significantly brighter than the yttrium atoms. This allows for direct visualization of the crystallographic structure and any defects present, such as vacancies, dislocations, or grain boundaries at the atomic scale.

In conjunction with imaging, STEM is used to perform elemental mapping via EDS. STEM-EDS provides elemental maps with near-atomic resolution, showing the spatial distribution of different elements within the nanostructure. nih.govntnu.no For the PdY (1/1) compound, STEM-EDS mapping would confirm the compositional homogeneity at the nanoscale. An elemental map of an ordered PdY structure would show a uniform, overlapping distribution of palladium and yttrium signals across the analyzed area, corresponding to the regular atomic arrangement. This technique is also invaluable for analyzing the composition of interfaces, grain boundaries, and any secondary phase precipitates that may be present. researchgate.net

The table below illustrates the typical data obtained from a STEM-EDS point analysis on the Palladium-Yttrium (1/1) matrix.

ElementAtomic % (Target)Atomic % (Measured)
Palladium (Pd)5050.5
Yttrium (Y)5049.5

Investigation of Order-Disorder Phenomena and Their Influence on Material Architecture

Palladium-rare earth solid solution alloys, including the palladium-yttrium system, are known to exhibit order-disorder transformations. matthey.com These transformations involve the arrangement of the constituent atoms on the crystal lattice. At high temperatures, the atoms are typically arranged randomly on the lattice sites, resulting in a disordered solid solution. As the alloy is cooled below a critical temperature, the atoms arrange themselves into a specific, repeating pattern, leading to a long-range ordered structure. nih.gov This transformation from a disordered to an ordered state significantly influences the material's properties and microstructure.

The ordering process does not typically occur uniformly throughout the material. Instead, ordered regions, known as domains, nucleate and grow within the disordered matrix. matthey.com These domains have the same crystal structure but are out of phase with each other in their ordering pattern. The interface between two such domains is called an antiphase domain boundary (APB). wikipedia.org At an APB, atoms have like-atom nearest neighbors (e.g., Pd-Pd and Y-Y), which is energetically less favorable than the unlike-atom neighbors (Pd-Y) within the ordered domain.

Transmission Electron Microscopy (TEM) is a key technique used to study these phenomena. By using specific diffraction conditions (imaging with superlattice reflections that only arise from the ordered structure), the ordered domains and the network of antiphase domain boundaries can be visualized. In palladium-yttrium alloys, TEM images have shown ordered domains appearing as bright areas, with the antiphase domain boundaries visible as dark, contrasting lines. matthey.com The morphology and size of these domains depend on the thermal history of the alloy, such as the annealing temperature and time. matthey.com Longer annealing times generally lead to the growth and coarsening of the ordered domains.

This ordering and the resulting domain structure have a profound impact on the material's architecture and its physical properties. The presence of antiphase domain boundaries creates local strain in the lattice and acts as an obstacle to dislocation motion, which can lead to strengthening of the alloy. wikipedia.org Furthermore, properties sensitive to atomic arrangement, such as hydrogen solubility, are affected by the state of order. Studies on Pd-Y alloys have shown that the disordered state can absorb more hydrogen than the ordered state, a critical consideration for applications like hydrogen storage or diffusion membranes. matthey.com

Electronic Structure and Interatomic Bonding in Palladium Yttrium Intermetallics

Computational Determination of Electronic Density of States (DOS)

The electronic density of states (DOS) provides a map of the available energy levels for electrons within the material. Computational methods, primarily based on Density Functional Theory (DFT), are employed to calculate the DOS for Palladium-Yttrium (1/1), often denoted as YPd. These calculations reveal the distribution of energy states and the contributions of different atomic orbitals.

The total DOS for YPd is characterized by a prominent feature originating from the palladium d-states, which are located near the Fermi level. The yttrium d-states also contribute, but generally at higher energy levels. This distribution is a key indicator of the electronic behavior of the compound. The Fermi energy (E_F) is positioned in a region of significant density of states, which is typical for metallic systems.

Table 1: Key Features of the Calculated Density of States for YPd

Feature Description
Pd d-band center The energy level at which the palladium d-states are most concentrated.
Y d-band contribution The contribution of yttrium d-orbitals to the total DOS, typically above the main Pd d-band.

| Fermi Level (E_F) | The energy level separating occupied and unoccupied states at absolute zero temperature. |

Note: Specific numerical values for these features can vary depending on the computational method used.

Analysis of Valence Electron Concentration (VEC) and Pseudogap Formation

The Valence Electron Concentration (VEC) is a critical parameter for predicting the phase stability of intermetallic alloys. semanticscholar.orgresearchgate.net It is calculated as the weighted average of the valence electrons of the constituent elements. For an equiatomic compound like YPd, the VEC is the sum of the valence electrons of palladium and yttrium divided by the number of atoms.

The stability of certain crystal structures in intermetallic compounds is often correlated with the presence of a pseudogap in the electronic density of states. A pseudogap is a minimum in the DOS near the Fermi level. The formation of a pseudogap is indicative of strong hybridization between the electronic states of the constituent atoms, leading to the formation of bonding and anti-bonding states. In some palladium-yttrium systems, the positioning of the Fermi level within such a pseudogap can contribute to the thermodynamic stability of the phase. For YPd, the extent of pseudogap formation is a subject of detailed electronic structure calculations. The VEC plays a crucial role in determining whether the Fermi level falls within this stabilizing feature. core.ac.uk

Investigation of Electron Transfer and Orbital Hybridization Mechanisms

The interaction between palladium and yttrium atoms involves both the transfer of electrons and the hybridization of their atomic orbitals, which are fundamental to the bonding in the YPd intermetallic compound.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to probe the elemental composition and chemical states of atoms in a material. ntu.edu.twbris.ac.ukresearchgate.net By analyzing the binding energies of core-level electrons, one can deduce information about the oxidation states and the local chemical environment of the atoms.

In the case of palladium-yttrium compounds, XPS studies have shown shifts in the core-level binding energies of both Pd and Y compared to their pure metallic states. A negative shift in the binding energy of palladium's core levels is often observed, indicating that palladium gains electron density. researchgate.net Conversely, a positive shift in the yttrium core-level spectra suggests that yttrium atoms lose electrons. researchgate.net This electron transfer from the less electronegative yttrium to the more electronegative palladium is a key aspect of the bonding in YPd.

Table 2: Representative Core-Level Binding Energy Shifts in Palladium-Yttrium Systems

Element Core Level Direction of Shift Interpretation
Palladium (Pd) Pd 3d Negative Electron gain, partial negative charge

Note: The magnitude of the shift can vary depending on the specific composition and surface conditions of the sample.

Crystal Orbital Hamilton Population (COHP) analysis is a theoretical tool that partitions the band structure energy into bonding, non-bonding, and anti-bonding contributions, providing a more detailed picture of the chemical bonding than DOS alone. mdpi.comrwth-aachen.derwth-aachen.de In COHP diagrams, positive values typically indicate anti-bonding states, while negative values represent bonding states.

For intermetallic compounds like YPd, COHP analysis can be used to visualize and quantify the strength of the Pd-Y, Pd-Pd, and Y-Y interactions. The analysis would likely show significant bonding interactions between palladium and yttrium atoms, resulting from the hybridization of their valence orbitals. The integrated COHP (ICOHP) value can be calculated to provide a measure of the bond strength. By examining the COHP up to the Fermi level, one can assess the bonding character of the occupied states and thus the stability of the compound. The presence of occupied anti-bonding states near the Fermi level can indicate potential structural instabilities.

Characterization of Directional and Covalent Bonding Contributions

While the bonding in intermetallic compounds is often described as metallic, there can be significant covalent and directional character, particularly when there is strong orbital hybridization. quora.com In YPd, the interaction between the palladium d-orbitals and the yttrium d-orbitals leads to the formation of hybrid orbitals that are spatially directed.

The degree of covalency can be inferred from both theoretical calculations and experimental observations. Theoretically, the analysis of electron density distribution can reveal the accumulation of charge between the Pd and Y nuclei, which is a hallmark of covalent bonding. The COHP analysis also provides insight into the covalent nature of the bonds by quantifying the bonding interactions. The directional nature of these bonds influences the crystal structure of the YPd compound, favoring specific atomic arrangements that maximize the overlap of the hybrid orbitals.

Surface Electronic Structure Probing Using Photoelectron Spectroscopy

The electronic structure at the surface of a material can differ significantly from that of the bulk due to the termination of the crystal lattice and the presence of surface states. aps.orgaps.org Photoelectron spectroscopy, particularly Angle-Resolved Photoelectron Spectroscopy (ARPES), is a key experimental technique for mapping the electronic band structure of the surface. uq.edu.au

For Palladium-Yttrium (1/1), surface-sensitive photoelectron spectroscopy would be used to identify surface-specific electronic states and to understand how the electronic structure is modified at the vacuum-solid interface. These measurements can reveal changes in the density of states at the surface, which can have important implications for the catalytic activity and other surface-related properties of the material. The presence of surface states or resonances, which are electronic states localized at the surface, can be identified by their characteristic dispersion relations as measured by ARPES.

Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful surface-sensitive technique used to probe the valence band electronic structure of materials. By analyzing the kinetic energy of photoemitted electrons, UPS provides direct information about the density of states (DOS) near the Fermi level.

Theoretical investigations, such as those employing Density Functional Theory (DFT), have been instrumental in predicting the electronic structure of palladium-containing intermetallics. For instance, studies on the Y3Pd2 system reveal a significant electron transfer from the more electropositive yttrium to palladium. This charge transfer leads to a lowering of the palladium d-band center. nih.gov The formation of intermetallic compounds between elements with a notable difference in electronegativity often results in a modification of the electronic density of states, which can lead to the formation of a pseudogap near the Fermi level, enhancing the stability of the compound. rsc.orgias.ac.in

In palladium-rare earth alloys, the rare-earth elements, having a much lower electronegativity, readily donate electrons, which can fill the antibonding orbitals of palladium. researchgate.net This effect tends to make palladium more metallic in character within the alloy. researchgate.net This modification of the electronic structure is a key factor in determining the catalytic and magnetic properties of these materials.

Table 1: Predicted Electronic Properties of Palladium-Yttrium Intermetallics

PropertyPredicted Change upon AlloyingConsequence
Charge Transfer From Yttrium to PalladiumIncreased electron density on Pd sites
Pd d-band Center Shift to lower energy (downward shift)Modified adsorption properties
Density of States (DOS) at Fermi Level Potential formation of a pseudogapEnhanced stability of the compound

It is important to note that these are general trends observed in related systems, and the precise electronic structure of Palladium-Yttrium (1/1) would be best confirmed by direct experimental UPS measurements.

Relationship between Surface Electronic States and Reactivity

The surface electronic states of a material, particularly the structure of the d-band in transition metals, are intrinsically linked to its chemical reactivity and catalytic performance. The d-band model is a widely used concept to explain and predict the adsorption energies of molecules on transition metal surfaces, which is a critical step in heterogeneous catalysis.

For palladium-based catalysts, the position of the d-band center is a crucial descriptor of reactivity. In general, a higher d-band center (closer to the Fermi level) leads to stronger adsorption of reactant molecules. Alloying palladium with other elements can systematically tune the position of the d-band center and, consequently, the catalytic activity and selectivity.

In the context of Palladium-Yttrium intermetallics, the electron donation from yttrium to palladium is expected to fill the palladium d-states, causing the d-band center to shift to a lower energy (further from the Fermi level). nih.gov This shift generally leads to a weakening of the adsorption of certain molecules. While this might decrease the activity for some reactions, it can be beneficial for others by preventing strong poisoning of the catalytic surface or by enhancing the desorption of products.

Research on palladium-rare earth alloy catalysts has shown that the modification of the electronic structure of palladium through alloying can enhance catalytic activity for specific reactions, such as the oxygen reduction reaction (ORR). researchgate.net The increased metallic character of palladium in these alloys has been correlated with improved catalytic performance. researchgate.net For example, in Pd-Ir-Y ternary alloys, a higher proportion of metallic palladium was associated with greater activity towards the ORR. researchgate.net

Moreover, the ordered structure of intermetallic compounds can provide well-defined active sites, which can lead to higher selectivity compared to pure metals or random alloys. The strong directional bonding in intermetallics modifies the electronic structure in a way that can significantly alter chemical and physical properties. rsc.org

Table 2: Correlation between Electronic Structure and Reactivity in Palladium-Yttrium Systems

Electronic PropertyInfluence on ReactivityExample Application
Downward shift of Pd d-band center Weaker adsorption of reactants/intermediatesPotential for improved selectivity and resistance to poisoning
Increased metallic character of Pd Enhanced catalytic activityOxygen Reduction Reaction (ORR)
Ordered atomic arrangement Creation of specific, uniform active sitesPotential for high selectivity in hydrogenation reactions

Theoretical and Computational Modeling of Palladium Yttrium Systems

Density Functional Theory (DFT) for Ground State Properties and Surface Interactions

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and ground-state properties of materials. wikipedia.orgucl.ac.uk In the context of Palladium-Yttrium (1/1), DFT allows for the calculation of essential properties such as lattice parameters, electronic band structure, and density of states (DOS). umn.edu These calculations provide a detailed picture of the material at its most stable, lowest-energy state.

DFT calculations can accurately predict the equilibrium lattice constants of the Palladium-Yttrium (1/1) crystal structure. Furthermore, by analyzing the electronic band structure and DOS, researchers can determine the metallic or insulating nature of the compound. For many palladium and yttrium alloys, DFT has shown a metallic character, which is crucial for applications in electronics and catalysis. worldscientific.com

Surface interactions are critical for applications like catalysis and hydrogen storage. DFT is an effective tool for modeling these interactions at an atomic scale. tudelft.nlmdpi.com It can be used to calculate surface energies for different crystallographic facets, identifying the most stable surfaces. researchgate.net Additionally, DFT can determine the binding energies and preferred adsorption sites for various atoms and molecules on the Palladium-Yttrium (1/1) surface. youtube.com This is particularly relevant for understanding how the material interacts with its environment, for example, in the catalytic dissociation of hydrogen molecules on its surface. nih.gov

Table 2: Ground State and Surface Properties Investigated by DFT
PropertyDescriptionSignificance for Palladium-Yttrium (1/1)
Lattice ParametersThe dimensions of the unit cell in the crystal structure.Provides fundamental structural information and a baseline for further simulations.
Electronic Density of States (DOS)The number of available electronic states at each energy level.Determines the metallic, semi-metallic, or insulating nature of the compound. youtube.com
Surface EnergyThe excess energy at the surface of a material compared to the bulk.Helps identify the most stable crystal facets exposed to the environment. researchgate.net
Adsorption EnergyThe energy released when an atom or molecule binds to a surface.Quantifies the strength of interaction between the surface and adsorbates like hydrogen.

Computational Prediction of Phase Stability and Transformations

Computational methods are essential for mapping the phase diagram of a material system, predicting which phases are stable under different conditions of temperature, pressure, and composition. For the Pd-Y system, techniques like the cluster expansion method, combined with first-principles calculations, can systematically search for stable ordered structures. aps.org

By calculating the formation energies of various potential crystal structures (polymorphs) and competing phases, a convex hull diagram can be constructed. umn.edumdpi.com The structures that lie on the convex hull represent the stable ground states at 0 K. This analysis is crucial for identifying not only the stable Palladium-Yttrium (1/1) phase but also other potentially stable or metastable compounds across the entire Pd-Y composition range.

Phase transformations, such as the transition from one solid phase to another upon heating or cooling, can also be modeled. comsol.comyoutube.com Computational tools can simulate the pathways of these transformations and calculate the energy barriers involved. rwth-aachen.de This is important for understanding the material's behavior during synthesis and processing, such as heat treatment, which can be used to control the microstructure and properties of the final alloy. mdpi.com

Simulation of Interstitial Atom Behavior (e.g., Hydrogen) within the Lattice

The interaction of palladium and its alloys with hydrogen is a field of intense research, particularly for hydrogen storage and purification applications. matthey.comiaea.org Computational simulations are vital for understanding how interstitial atoms, like hydrogen, behave within the Palladium-Yttrium (1/1) crystal lattice.

DFT calculations can identify the preferential interstitial sites for hydrogen atoms. In face-centered cubic (fcc) lattices, common to many palladium alloys, hydrogen typically occupies either octahedral or tetrahedral sites. ucl.ac.ukaps.org By calculating the energy of a hydrogen atom at these different sites, researchers can determine the most stable location. researchgate.net Studies on palladium hydrides have shown that anharmonicity can be crucial in determining the ground state occupation. aps.org

Beyond static site preference, molecular dynamics (MD) and kinetic Monte Carlo (kMC) simulations can model the diffusion of hydrogen atoms through the lattice. nsf.govutexas.edu These simulations can calculate the activation energy barriers for hydrogen hopping between adjacent interstitial sites, which determines the diffusion coefficient. researchgate.net Understanding hydrogen diffusion is critical for evaluating the kinetics of hydrogen absorption and desorption in the Palladium-Yttrium (1/1) alloy. iitm.ac.inresearchgate.net

Table 3: Simulation of Hydrogen Behavior in the Palladium-Yttrium (1/1) Lattice
Aspect of BehaviorComputational MethodKey Findings/Predictions
Site OccupancyDensity Functional Theory (DFT)Identifies the energetically favorable interstitial sites (e.g., octahedral, tetrahedral) for hydrogen. bgu.ac.ilaps.org
Diffusion PathwayNudged Elastic Band (NEB), Molecular Dynamics (MD)Calculates the energy barriers for hydrogen moving between sites and determines the diffusion mechanism.
Thermodynamic PropertiesDFT, Monte Carlo (MC) SimulationsPredicts hydrogen solubility and the pressure-composition-temperature (PCT) relationships. iaea.org
Lattice DynamicsDFT (Phonon Calculations)Investigates the effect of interstitial hydrogen on the vibrational properties and stability of the host lattice. nih.gov

Application of High-Throughput Screening and Machine Learning in Materials Design

The traditional trial-and-error approach to materials discovery is time-consuming and expensive. google.com The integration of high-throughput computational screening and machine learning (ML) is revolutionizing this process, enabling accelerated design of new alloys with desired properties. researchgate.netiitm.ac.in

In this paradigm, first-principles calculations (like DFT) are used to generate large datasets of material properties for a wide range of potential alloy compositions within the Pd-Y system and beyond. aps.org This data can include formation energies, elastic moduli, electronic structures, and catalytic activity.

This dataset is then used to train ML models, such as artificial neural networks or support vector machines. researchgate.netsemanticscholar.org These models learn the complex relationships between a material's composition and its properties. Once trained, the ML model can rapidly predict the properties of thousands or even millions of new, untested compositions, bypassing the need for costly DFT calculations for every single candidate. google.com This high-throughput screening process allows researchers to quickly identify a small number of promising candidate alloys, like novel Palladium-Yttrium compositions, for further experimental synthesis and validation. nih.gov This data-driven approach significantly accelerates the discovery and optimization of materials for specific applications.

Mechanistic Studies of Hydrogen Interaction with Palladium Yttrium Systems

Thermodynamics and Kinetics of Hydrogen Sorption and Desorption

The absorption and release of hydrogen by palladium-yttrium systems are governed by a delicate balance of thermodynamic favorability and kinetic feasibility. The introduction of yttrium into the palladium lattice profoundly alters these characteristics.

Influence of Yttrium Content on Hydrogen Solubility and Trapping Mechanisms

Research on a palladium foil doped with 7% yttrium demonstrated that the sorption of hydrogen is a thermally activated process. The kinetics of both hydrogen adsorption and desorption are influenced by the surface condition, with the presence of pre-adsorbed hydrogen inhibiting subsequent sorption. This is evidenced by a decrease in the sorption rate constant and an increase in the activation energy for the adsorption of molecular hydrogen on a surface with pre-adsorbed hydrogen.

The duration of exposure to hydrogen also plays a critical role in the desorption kinetics. Prolonged saturation of the Pd-Y foil with hydrogen leads to a significant decrease in the desorption rate and an increase in the activation energy for desorption. The activation energy for desorption has been observed to vary from 56-68 kJ/mol for a first-order kinetic model to 85-108 kJ/mol for a second-order model, depending on the saturation time.

Impact of Material Order and Disorder on Hydrogen Absorption Characteristics

The atomic arrangement within the palladium-yttrium alloy, whether ordered or disordered, has a discernible impact on its hydrogen absorption properties. While specific data for the equiatomic Palladium--yttrium (1/1) compound is not extensively detailed in the available research, studies on other intermetallic compounds provide valuable insights. For instance, in FePd3 systems, the ordered compound absorbs a small amount of hydrogen, and this absorption is accompanied by a decrease in the long-range atomic order of the Fe and Pd atoms. In contrast, the disordered Fe0.25Pd0.75 absorbs a negligible amount of hydrogen under moderate pressures. This suggests a complex interplay between atomic order, hydrogen content, and the resulting structural changes. It is plausible that similar structure-property relationships exist in the Palladium--yttrium (1/1) system, where the ordered intermetallic compound would exhibit distinct hydrogen sorption behavior compared to a disordered alloy of the same composition.

Hydrogen Transport and Diffusion Mechanisms within the Bulk

Determination of Activation Energies for Hydrogen Diffusion in Alloys

The activation energy for hydrogen diffusion is a key parameter that quantifies the energy barrier that hydrogen atoms must overcome to move from one interstitial site to another within the metal lattice. In palladium-based systems, this value is sensitive to factors such as lattice strain and the presence of alloying elements.

Modeling of Hydrogen Permeation in Thin Film Membranes

The permeation of hydrogen through thin film membranes is a multi-step process that includes adsorption on the surface, dissolution into the bulk, diffusion through the material, and finally, desorption from the opposite surface. Mathematical models are essential for understanding and predicting the performance of these membranes.

Computational Fluid Dynamics (CFD) has been employed to model hydrogen separation in permeator modules containing dense palladium-based membranes. These models often incorporate Sieverts' law to describe the relationship between hydrogen partial pressure and its solubility in the metal, and formulations like the Darcy–Forcheimer equation to account for flow through porous supports. Such models can simulate the impact of various operating conditions, including feed pressure and hydrogen concentration, on the separation efficiency. While these models have been developed for general palladium-based membranes, they provide a framework that could be adapted and refined for membranes made specifically from the Palladium--yttrium (1/1) compound, provided the necessary material-specific parameters are determined.

Role of Palladium in Catalytic Hydrogenation Processes

Palladium is a well-established and highly effective catalyst for hydrogenation reactions, where hydrogen is added across double or triple bonds in organic molecules. Its catalytic activity stems from its ability to dissociate molecular hydrogen into highly reactive atomic hydrogen on its surface.

The general mechanism for catalytic hydrogenation on a palladium surface involves several key steps:

Adsorption: Both the unsaturated organic molecule (e.g., an alkene) and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

Dissociation: The H-H bond in the adsorbed hydrogen molecule is broken, forming atomic hydrogen species bound to the palladium surface.

Hydrogenation: The adsorbed organic molecule undergoes stepwise addition of hydrogen atoms.

Desorption: The resulting saturated molecule, being more weakly adsorbed, desorbs from the catalyst surface, freeing up active sites for further reactions.

Impact on High-Pressure Superhydride Synthesis

The catalytic prowess of palladium-yttrium systems is particularly impactful in the high-pressure synthesis of yttrium superhydrides, which are materials exhibiting superconductivity at remarkably high temperatures. The synthesis of these superhydrides requires overcoming significant kinetic barriers to hydrogenate yttrium to a very high hydrogen content (e.g., YH₆, YH₉).

Palladium acts as a crucial catalyst in this process in several ways:

Enhanced Hydrogen Uptake: By efficiently dissociating H₂ molecules, palladium provides a ready supply of atomic hydrogen, which is essential for the formation of the hydrogen-rich superhydride phases under extreme pressures.

Protection from Oxidation: A thin layer of palladium can protect the reactive yttrium metal from oxidation, ensuring that the hydrogenation reaction proceeds efficiently.

Lowering Synthesis Pressures: The catalytic action of palladium can potentially lower the immense pressures required to synthesize these superhydrides, making their formation more accessible experimentally.

Research has demonstrated that coating yttrium with a thin film of palladium significantly promotes the synthesis of yttrium superhydrides with high superconducting transition temperatures (Tc). For instance, a maximum Tc of 262 K has been reported for an yttrium superhydride synthesized with palladium catalysis at approximately 182 GPa. aip.orgcmu.edu This highlights the critical role of the palladium-yttrium interaction in advancing the field of high-pressure superconductivity.

The table below summarizes key findings from a study on the palladium-catalyzed synthesis of yttrium superhydride.

PropertyValueReference
Maximum Superconducting Transition Temperature (Tc)262 K aip.orgcmu.edu
Pressure at Maximum Tc182 ± 8 GPa aip.orgcmu.edu
Proposed Superhydride StoichiometryYH₉ aps.org

Investigation of Hydrogen-Induced Structural Transitions and Stability

The absorption of hydrogen into the palladium-yttrium lattice induces significant structural changes and leads to the formation of new hydride phases with distinct stabilities.

Upon exposure to hydrogen, palladium-yttrium alloys undergo a lattice expansion to accommodate the interstitial hydrogen atoms. This expansion is a common feature in metal-hydrogen systems. In-situ X-ray diffraction (XRD) studies on palladium and its alloys have shown that the lattice parameter increases with increasing hydrogen concentration. aip.orgnajah.edu For palladium nanoparticles, for example, the lattice constant of the β-phase hydride increases with higher hydrogen concentrations. aip.org

The stability of the resulting palladium-yttrium hydride phases is a critical factor for their potential applications. The thermodynamic stability of metal hydrides is influenced by factors such as the strength of the metal-hydrogen bond and the crystal structure of the hydride phase. While detailed experimental data on the phase diagram and structural transitions of the specific Palladium--yttrium (1/1) compound upon hydrogenation are limited, studies on palladium-rich alloys provide some general insights. Neutron diffraction studies on palladium-deuterium systems have been instrumental in determining the location of deuterium (B1214612) atoms in the palladium lattice, showing they occupy octahedral positions. cmu.educdnsciencepub.com This information is crucial for understanding the structural basis of hydride stability.

The formation of different hydride phases (e.g., α-phase and β-phase in palladium) is dependent on hydrogen pressure and temperature. The transition between these phases is accompanied by changes in the crystal structure and lattice parameters. The table below shows the lattice parameter changes in palladium nanoparticles upon hydrogenation at different hydrogen concentrations.

Hydrogen Concentration (%)Lattice Parameter of β-phase (Å)
24.017
54.026
104.034

Data sourced from in-situ X-ray diffraction studies on palladium nanoparticles. aip.org

Further research, particularly in-situ diffraction studies under hydrogen pressure on the specific Palladium--yttrium (1/1) intermetallic, is needed to fully elucidate the hydrogen-induced structural transitions and the thermodynamic stability of its corresponding hydride phases.

Advanced Characterization Techniques for Functional Properties Research

Spectroscopic Probes of Surface and Bulk States

Spectroscopic techniques are indispensable for elucidating the electronic and vibrational properties of materials. By analyzing the interaction of electromagnetic radiation with the PdY compound, detailed information about its bulk and surface electronic states, as well as its lattice vibrational modes, can be obtained.

X-ray Absorption Fine Structure (XAFS) for Local Atomic Environments

X-ray Absorption Fine Structure (XAFS) is a powerful, element-specific technique that provides information on the local geometric and electronic structure of a specific atomic species within a material. The XAFS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination chemistry of the absorbing atom. In a study of a carbon-supported palladium-yttrium (Pd-Y/C) catalyst, XANES spectra at the Pd K-edge revealed that the electronic state of Pd was similar to that of metallic palladium, albeit slightly negatively charged. This suggests a degree of electron transfer from yttrium to palladium, a crucial factor in the catalytic activity of bimetallic systems.

The EXAFS region, extending several hundred electron volts above the absorption edge, contains information about the coordination number, interatomic distances, and disorder of the neighboring atoms. Analysis of the EXAFS data for the Pd-Y/C catalyst indicated the presence of Pd-Y bonds. The experimentally determined average Pd-Y bond distance was found to be shorter than the theoretical bond distance in a perfect crystal lattice, suggesting a contraction of the interatomic spacing in the nanoparticulate form.

Table 1: Comparison of Theoretical and Experimental Bond Distances in a Pd-Y System

Bond TypeTheoretical Bond Distance (Å)Experimental Bond Distance (Å)
Pd-Y2.862.4

This interactive table allows for the comparison of theoretical and experimental values, highlighting the structural nuances in nanoscale materials.

Raman Spectroscopy for Lattice Vibrations and Molecular Interactions

Raman spectroscopy is a non-destructive light scattering technique that probes the vibrational modes of a material. These vibrations, or phonons, are sensitive to the crystal structure, bonding, and local atomic environment. In intermetallic compounds like PdY, Raman spectroscopy can provide valuable insights into the lattice dynamics and the strength of the interatomic forces.

While specific Raman spectroscopic studies on the Palladium-Yttrium (1/1) compound are not extensively reported in the literature, the technique's application to other intermetallic and related systems demonstrates its potential. For instance, in palladium hydrides, Raman spectroscopy has been used to observe optical phonons induced by hydrogen-hydrogen interactions within the palladium lattice lenr-canr.org. This indicates that the introduction of interstitial or alloying elements can induce new vibrational modes that are Raman active.

In the case of PdY, one would expect to observe Raman-active phonon modes corresponding to the vibrations of the Pd and Y atoms within the crystal lattice. The frequencies of these modes would be determined by the atomic masses of palladium and yttrium, the crystal structure of the PdY compound, and the strength of the Pd-Y bonds. Any changes in the Raman spectra, such as peak shifts or the appearance of new peaks, could indicate structural phase transitions, the presence of defects, or interactions with adsorbed molecules on the surface. For example, studies on yttrium-doped materials have shown that the introduction of yttrium can cause shifts in phonon frequencies, reflecting changes in the local atomic environment and bonding researchgate.net.

Surface Science Methods for Interface Investigation

The surface of the Palladium-Yttrium (1/1) compound plays a critical role in its interactions with the surrounding environment, particularly in applications such as catalysis and hydrogen storage. Surface science techniques provide the tools to investigate the atomic and electronic structure of the outermost atomic layers, offering a window into the processes that govern surface reactivity.

Scanning Tunneling Microscopy (STM) for Atomic-Scale Surface Topography

Scanning Tunneling Microscopy (STM) is a powerful technique capable of imaging surfaces with atomic resolution. It operates based on the quantum mechanical tunneling of electrons between a sharp metallic tip and a conductive sample. By scanning the tip across the surface and measuring the tunneling current, a detailed topographic map of the surface can be generated.

For the PdY (1/1) surface, STM would be expected to reveal the arrangement of palladium and yttrium atoms, the presence of surface defects such as vacancies and adatoms, and the structure of any surface reconstructions. Furthermore, STM can be used to study the initial stages of adsorption and surface reactions by imaging the binding sites and ordering of adsorbed molecules.

Low-Energy Electron Diffraction (LEED) for Surface Reconstruction Analysis

Low-Energy Electron Diffraction (LEED) is a standard technique for determining the crystallographic structure of the surface of a single crystal. A beam of low-energy electrons is directed at the surface, and the resulting diffraction pattern of the backscattered electrons provides information about the symmetry and periodicity of the surface atomic arrangement.

The surface of a crystal often has a different atomic arrangement than the bulk, a phenomenon known as surface reconstruction. LEED is highly sensitive to such reconstructions. While specific LEED studies on Palladium-Yttrium (1/1) are scarce, the technique has been widely applied to other palladium and bimetallic surfaces. For instance, LEED has been used to determine the Pd-Pd distance in thin films of palladium, revealing an expansion of the lattice at very low thicknesses aip.org.

For a PdY (1/1) single crystal, a (1x1) LEED pattern would be expected if the surface has the same periodicity as the bulk. However, due to the different atomic sizes and surface energies of palladium and yttrium, surface reconstruction is a distinct possibility. This could manifest as a more complex LEED pattern with additional diffraction spots. The analysis of such a pattern would provide crucial information about the size and orientation of the surface unit cell relative to the bulk.

X-ray Photoelectron Diffraction (XPD) for Atomic Site Geometry

X-ray Photoelectron Diffraction (XPD) is a powerful technique that combines the chemical specificity of X-ray Photoelectron Spectroscopy (XPS) with the structural sensitivity of diffraction. In an XPD experiment, core-level photoelectrons are emitted from atoms in the near-surface region. These photoelectrons are then scattered by neighboring atoms, creating a diffraction pattern that is dependent on the geometric arrangement of the atoms.

By measuring the intensity of a specific core-level peak as a function of the emission angle, a three-dimensional map of the local atomic environment around the emitting atom can be constructed. This allows for the determination of bond lengths, coordination numbers, and adsorption sites with high precision.

While no specific XPD studies on Palladium-Yttrium (1/1) have been identified, the application of XPD to other bimetallic systems has proven to be highly informative. For example, XPD has been used to determine the structure of a c(2x2) Au/Cu(001) surface alloy, confirming that gold and copper atoms are located in the topmost atomic layer. This demonstrates the capability of XPD to distinguish between different atomic species and to determine their precise locations within the surface structure. For the PdY system, XPD could be used to determine the preferred surface termination (i.e., whether the surface is enriched in Pd or Y) and to measure the interlayer spacing at the surface, providing a complete picture of the atomic site geometry.

Temperature-Programmed Techniques for Adsorption and Desorption Analysis

Temperature-programmed techniques are crucial for understanding the surface and bulk interactions of gases with metallic and intermetallic compounds. These methods involve monitoring a specific property while the material's temperature is changed in a controlled manner, providing insights into reducibility, active sites, and the strength of surface-adsorbate bonds.

Temperature-Programmed Reduction (TPR) is a powerful technique used to characterize the reducibility of metal oxides and the interactions within bimetallic systems. In a typical H₂-TPR experiment, a sample is heated at a constant rate in a flowing mixture of a reducing gas (commonly H₂ in an inert carrier like Ar or N₂). The consumption of the reducing gas is monitored by a thermal conductivity detector (TCD) as a function of temperature. The resulting TPR profile provides information on the temperatures at which reduction events occur, the number of reducible species, and the extent of interaction between different components.

For palladium-based materials, TPR profiles often reveal distinct features. A common observation is a negative peak at low temperatures (below 100°C), which is attributed to the decomposition of palladium hydride (β-PdHₓ) formed during the initial exposure to hydrogen at room temperature. scispace.com Positive peaks in the profile correspond to the consumption of hydrogen during the reduction of oxidized palladium species (e.g., PdO or Pdδ⁺) to metallic palladium (Pd⁰). researchgate.netresearchgate.net

In the context of palladium-yttrium systems, TPR studies on palladium supported on yttrium oxide (Y₂O₃) provide insights into the metal-support interaction. The reduction temperature of palladium species can be influenced by the presence of yttrium. For instance, a study on subnanometric palladium clusters on yttrium oxide (PdC/Y₂O₃₋ₓ) showed a reduction peak for Pdδ⁺ to Pd⁰ at 103.5°C. acs.org This is shifted compared to larger palladium nanoparticles on the same support, indicating a stronger interaction between the small palladium clusters and the yttria support. acs.org The presence of yttrium can enhance the dispersion of palladium and improve its thermal stability. aip.org

Table 1: Key H₂-TPR Features for Palladium Species on Yttria Support

Sample Feature Temperature (°C) Interpretation
PdC/Y₂O₃₋ₓ Negative Peak 72.5 Decomposition of PdHₓ acs.org
PdC/Y₂O₃₋ₓ Positive Peak 103.5 Reduction of Pdδ⁺ to Pd⁰ acs.org
Pd NPs/Y₂O₃₋ₓ Negative Peak 66.4 Decomposition of PdHₓ acs.org

This interactive table summarizes H₂-TPR data for palladium clusters (PdC) and nanoparticles (Pd NPs) on an yttrium oxide support, illustrating the influence of particle size and metal-support interaction on reduction behavior.

The shift in reduction temperatures provides evidence for the electronic and structural modifications imparted by the yttrium environment on the palladium species. A higher reduction temperature generally suggests a stronger interaction with the support or the presence of more stable oxidized species. researchgate.net These interactions are fundamental to the catalytic properties of the Pd-Y system.

Thermal Desorption Spectroscopy (TDS), also known as Temperature Programmed Desorption (TPD), is a highly sensitive surface analysis technique used to investigate the desorption of adsorbed species from a surface as it is heated. wikipedia.org The sample, with a pre-adsorbed layer of gas molecules (adsorbate), is heated at a linear rate in an ultra-high vacuum (UHV) chamber. A mass spectrometer monitors the partial pressure of the desorbing species, generating a desorption spectrum (desorption rate vs. temperature). hidenanalytical.com Analysis of the TDS peak shape and position provides quantitative information about the surface coverage of the adsorbate, the order of the desorption process, and, most importantly, the activation energy for desorption, which is closely related to the adsorbate-surface binding energy. wikipedia.orghw.ac.uk

TDS is particularly valuable for studying hydrogen interaction with palladium and its alloys. The ability of palladium to absorb significant quantities of hydrogen makes understanding the energetics of both surface-adsorbed (chemisorbed) and bulk-absorbed hydrogen crucial. ucl.ac.uk TDS studies can distinguish between different binding states of an adsorbate on a surface, such as hydrogen on terrace sites versus step sites, which will have different desorption temperatures. wikipedia.orgresearchgate.net

For palladium-yttrium alloys, TDS provides a method to quantify the strength of the hydrogen bond to the material. Research on hydrogen desorption from a palladium foil containing 7% yttrium revealed that the kinetics and activation energy of desorption are dependent on the history of the sample, such as the duration of its exposure to hydrogen. researchgate.netsemanticscholar.org Longer saturation times led to a decrease in the desorption rate and an increase in the activation energy of desorption. researchgate.netsemanticscholar.org This suggests that hydrogen occupies different sites with varying binding energies within the alloy. The study reported activation energies for desorption ranging from 56-68 kJ/mol for a first-order kinetic process and 85-108 kJ/mol for a second-order process, indicating complex desorption mechanisms that may involve both surface and bulk diffusion processes. researchgate.netsemanticscholar.org

Table 2: Activation Energy of Hydrogen Desorption from a Pd-Y Alloy

Desorption Order Saturation Condition Activation Energy of Desorption (kJ/mol)
First-Order Short Saturation 56 - 68 researchgate.netsemanticscholar.org

This interactive table presents the activation energy for hydrogen desorption from a palladium-yttrium (93%-7%) foil, showing the influence of saturation time and the kinetic order of the desorption process.

The binding energy of adsorbates is a critical parameter in catalysis and hydrogen storage applications. A moderate binding energy is often desired; if the bond is too weak, the adsorbate will not remain on the surface long enough to react, and if it is too strong, the surface can become poisoned by the adsorbed species, blocking active sites. hw.ac.uk TDS provides direct experimental data for determining these crucial energetic parameters in the Palladium-yttrium (1/1) system.

Academic Research on Catalytic Applications of Palladium Yttrium Intermetallics

Electrocatalysis Research

Research into palladium-yttrium (Pd-Y) intermetallics has revealed their potential as advanced materials for electrocatalysis, a field critical for developing cleaner energy technologies. These materials are particularly noted for their activity in reactions central to fuel cells, such as the oxygen reduction reaction (ORR) and the formic acid oxidation reaction (FAOR).

Oxygen Reduction Reaction (ORR) Performance and Stability Enhancements

Researchers have synthesized Pd-Y alloy nanoparticle-embedded carbon nanofibers (CNF) for use as an ORR electrocatalyst in acidic media. researchgate.net In this structure, the carbon nanofiber acts as a support and template. A key step involves the mild and selective oxidation to expose the surface of yttrium nanoparticles embedded within the CNF. Subsequent impregnation with palladium leads to a high degree of alloying and dispersion on the yttrium-activated carbon nanofiber (Y-ACNF). This Pd₃/Y-ACNF catalyst demonstrated outstanding activity, facilitating a four-electron reaction pathway for oxygen reduction, with performance comparable to commercial platinum-based catalysts. researchgate.net

Further studies have explored core-shell structures to enhance both activity and durability. A core-shell-shell catalyst with a Pd-Y-Pt/C structure was prepared using a controlled surface reaction method. researcher.life In this configuration, a nano-scale yttrium shell is positioned as the middle layer. Electrochemical evaluations showed that the Pd-Y-Pt/C catalyst, containing less than 7% Pt, exhibited improved performance for the ORR compared to a standard 20 wt.% Pt/C catalyst. researcher.life Accelerated degradation tests confirmed that the inclusion of yttrium significantly improved the catalyst's stability when compared to both Pt/C and Pd-Pt/C core-shell catalysts under various experimental conditions. researcher.life

Formic Acid Oxidation Reaction (FAOR) Mechanistic Studies

Formic acid is considered a promising liquid fuel for direct-fuel cells due to its high energy density and low crossover through polymer electrolyte membranes. Palladium is known to catalyze the oxidation of formic acid through a direct dehydrogenation pathway, which avoids the formation of poisonous carbon monoxide (CO) intermediates that plague platinum catalysts. rsc.orgresearchgate.net The incorporation of yttrium has been shown to further enhance this catalytic activity.

A study on yttrium oxide (Y₂O₃) and palladium nanoparticles supported on reduced graphene oxide (rGO) demonstrated a significant enhancement in FAOR performance. rsc.orgnih.gov By varying the molar ratio of palladium and yttrium, an optimized catalyst, Pd₆Y₄/rGO, was identified. This catalyst exhibited a substantially higher current density and a lower onset potential compared to both Pd/rGO and the commercial benchmark Pd/C. rsc.orgnih.gov

The enhanced performance is attributed to a bifunctional mechanism and improved geometric structure. rsc.orgnih.gov The presence of yttrium oxide is believed to promote the uniform dispersion of small palladium nanoparticles, which in turn creates more electrochemically active sites. rsc.orgnih.gov This leads to improved resistance to CO poisoning and exceptional stability. rsc.orgnih.gov The direct oxidation of formic acid via the dehydrogenation route is favored on these catalysts, as indicated by the broad oxidation peak observed in cyclic voltammetry. rsc.org

Below is a data table summarizing the electrochemical performance of various Pd-Y based catalysts for FAOR.

CatalystPeak Current Density (mA cm⁻²)Electrochemically Active Surface Area (ECSA) (m² g⁻¹)
Pd₆Y₄/rGO 106119.4
Pd₄Y₆/rGO -~107.8
Pd₂Y₈/rGO -~96.3
Pd/rGO 28.1~77.0
Pd/C 21.7~81.2
Data compiled from studies on yttrium oxide-promoted palladium electrocatalysts. rsc.orgnih.gov

Heterogeneous Catalysis for Chemical Transformations

Palladium-yttrium intermetallics also serve as effective heterogeneous catalysts for a variety of chemical transformations beyond electrocatalysis. Their unique electronic and structural properties enable high activity and selectivity in industrially relevant reactions.

Investigations into Hydrogenation Reactions

Hydrogenation is a crucial process in the chemical industry, used in everything from food production to petrochemical refining. Palladium is a well-established hydrogenation catalyst, and its combination with yttrium can modify its catalytic properties. nih.govresearchgate.netresearchgate.net The ordered structure of intermetallic compounds offers a platform for creating catalysts with specific active sites, which is particularly beneficial for selective hydrogenation reactions. nih.govnih.gov

Studies on diffusion filtering metallic palladium-yttrium membranes have been conducted where the materials are subjected to hydrogenation from a gas phase. researcher.life These investigations use X-ray diffraction to understand the formation of hydrogen-enriched phases and determine the content of hydrogen occluded in the membrane structure. researcher.life Furthermore, Pd-Y alloys have been noted for their greater hydrogen permeability compared to other palladium alloys, which is attributed to an enhanced hydrogen solubility gradient. mdpi.com This property is crucial for applications in hydrogen separation and hydrogenation reactions. mdpi.combham.ac.uk The unique interaction between palladium and yttrium can alter the electronic structure of the palladium active sites, influencing the adsorption of reactants and leading to controlled hydrogenation chemistry. nih.gov

Studies in Hydrodesulfurization (HDS)

Hydrodesulfurization is a vital catalytic process for removing sulfur from petroleum products to meet environmental regulations and prevent catalyst poisoning in downstream processes. mdpi.comresearchgate.netlu.se While conventional HDS catalysts are typically based on molybdenum or tungsten promoted by cobalt or nickel, palladium-based catalysts have also been explored.

Research has been conducted on bimetallic Pd-Y nanoparticles supported on alumina (B75360) for the HDS of 4,6-dimethyldibenzothiophene, a refractory sulfur compound found in diesel fuel. researchgate.net The synthesis involved the reduction of an yttrium precursor on the surface of colloidal palladium seeds. The addition of yttrium was found to improve the thermal stability of the palladium nanoparticles, preventing agglomeration. researchgate.net The performance of these catalysts depends on several factors, including the type of support, the interaction between the metals and the support, and the dispersion of the active metal sulfides. mdpi.com The hydrogenation pathway is a key route in the HDS of refractory sulfur compounds, and palladium-based catalysts are known to be effective for this step. researchgate.net

Rational Design of Catalytic Active Sites in Palladium-Yttrium Intermetallics

The well-defined, ordered structures of intermetallic compounds like palladium-yttrium provide an excellent opportunity for the rational design of catalysts with specific, uniform active sites. nih.govnih.gov This precise control over the catalytic ensembles allows for a deeper understanding of structure-activity relationships and the development of catalysts with enhanced performance. nih.govresearchgate.netrsc.org

Furthermore, the electronic interaction between palladium and yttrium can modify the d-band center of palladium, which is a key descriptor for its catalytic activity. This metal-support interaction, particularly with supports like yttrium oxide, can create highly exposed and stable subnanometric palladium clusters. nih.govacs.org These atomically precise and isolated clusters have been shown to exhibit high activity and stability in C-C coupling reactions, providing a design principle that can be extended to other complex organic transformations. nih.govacs.orgtitech.ac.jp By tuning the geometric and electronic structures of these intermetallic systems, it is possible to optimize the adsorption energies of reactants and intermediates, thereby enhancing both the activity and selectivity of the catalyst. nih.govacs.org

Correlation of Electronic and Geometric Structures with Catalytic Activity

The catalytic performance of palladium-yttrium (PdY) intermetallic compounds is intricately linked to their unique electronic and geometric structures. The formation of an ordered intermetallic lattice, as opposed to a random alloy, creates well-defined active sites and modifies the electronic properties of palladium, leading to enhanced activity and selectivity in various catalytic reactions.

Electronic Effects: The interaction between palladium and yttrium atoms results in significant changes to the electronic structure of palladium, which is a primary determinant of its catalytic behavior. The formation of Pd-Y alloys involves a d-d band hybridization, which alters the d-band center of palladium. researchgate.net This modification of the electronic structure is crucial as the d-band center position is a significant factor in determining catalytic properties. elsevierpure.com

In some palladium-yttrium systems, such as the Y3Pd2 intermetallic electride, a strong electron-donating effect is observed. titech.ac.jp This is associated with a low work function and a high carrier density. This electron donation can suppress the reaction barrier of the rate-determining step in certain reactions, such as Suzuki cross-coupling, by facilitating electron transfer from the catalyst to the substrates. titech.ac.jp This results in a catalytic activity for Y3Pd2 that can be ten times higher than that of a pure palladium catalyst, with the activation energy being reduced by 35%. titech.ac.jp

The promoting effect of yttrium is also explained by a bifunctional mechanism in reactions like methanol (B129727) electrooxidation. researcher.life In this mechanism, yttrium can facilitate the oxidative removal of adsorbed species like CO, which are known to poison palladium catalysts, thereby maintaining high catalytic activity. researcher.life

Geometric Effects: The geometric arrangement of atoms on the catalyst surface, often referred to as the ensemble effect, plays a critical role in determining catalytic performance. researchgate.netnih.govrsc.org In intermetallic compounds like PdY, the palladium atoms are isolated within the yttrium matrix in a highly ordered fashion. rsc.orgmdpi.com This "site isolation" prevents the aggregation of palladium atoms, which can be a cause of deactivation in conventional supported palladium catalysts. titech.ac.jp

The specific arrangement of atoms on the surface influences the adsorption of reactants and the pathways of surface reactions. For instance, in Pd-Au alloys, the spacing between palladium monomers has been shown to control catalytic activity. rsc.org While specific studies on the PdY (1/1) surface geometry are limited, the principles derived from similar bimetallic systems suggest that the defined geometry of the intermetallic surface provides specific active sites that can enhance selectivity towards desired products. The improved geometric structure, along with bifunctional components, can create more electrochemically active sites. rsc.org For example, palladium nanoparticles dispersed on yttrium oxide-promoted reduced graphene oxide (rGO) show exceptional stability and resistance to CO poisoning, which is attributed to the uniform dispersion and small size of the palladium particles, facilitated by the presence of yttrium oxide. rsc.org

The interplay between electronic and geometric effects is crucial. The ordered crystal structure of intermetallic compounds ensures that all palladium atoms exist in a similar electronic and geometric environment, which can lead to catalysts with high selectivity and long-term stability. rsc.org Research on palladium clusters supported on yttrium oxide highlights that both electronic metal-support interactions and the specific geometric and electronic structures of the palladium sites influence the interaction with adsorbates, leading to superior catalytic efficacy. acs.org

Table 1: Comparison of Catalytic Activity in Different Palladium-Yttrium Systems

Catalyst System Reaction Key Finding Reference
20%Pd–5.0%Y/C Methanol Electrooxidation Higher catalytic activity than 20%Pd/C catalyst. Yttrium facilitates the removal of adsorbed CO. researcher.life
Y3Pd2 Suzuki Cross-Coupling 10 times higher catalytic activity than pure Pd catalyst. Activation energy reduced by 35%. titech.ac.jp
PdC/Y2O3-x Heck Cross-Coupling Turnover Frequency (TOF) of 2464 h⁻¹, significantly higher than reference catalysts. acs.org
Pd6Y4/rGO Formic Acid Oxidation Current density (106 mA cm⁻²) is approximately 3.7 and 4.9 times higher than Pd/rGO and Pd/C, respectively. rsc.orgrsc.org

Strategies for Enhanced Selectivity and Durability

Enhancing the selectivity and durability of palladium-yttrium catalysts is critical for their practical application. Research has focused on several strategies, including the use of support materials, the inherent stability of the intermetallic structure, and surface modification techniques.

Support Materials and Nanostructuring: The choice of support material significantly influences the durability of palladium-based catalysts. sae.org Supporting palladium-yttrium on materials like carbon nanofibers (CNF) can help retain the nanoparticle size at high temperatures, thus preventing aggregation and sintering, which are common deactivation mechanisms. researchgate.net Similarly, using supports like cerium-zirconium-yttrium oxide has been shown to yield the best performance under fluctuating conditions by promoting a rapid response of the oxygen storage capacity. sae.org Nitrogen-rich carbon nanosheets have also been used as robust supports that enhance metal-support interactions, stabilize the nanoparticles, and improve their dispersion. mdpi.com

Inherent Stability of Intermetallic Compounds: Intermetallic compounds like PdY possess an ordered crystal structure with strong covalent and ionic bonding character. This intrinsic property imparts high structural stability, particularly against segregation of the constituent metals under reaction conditions. titech.ac.jp The stabilized palladium active sites within the crystalline lattice of a Y3Pd2 electride, for example, solve the common problems of aggregation and leaching, leading to an extremely robust and stable catalyst for long-term use without deactivation. titech.ac.jp Accelerated degradation tests have shown that the addition of yttrium improves catalyst stability compared to conventional platinum and palladium-platinum core-shell catalysts. researcher.life

Surface and Structural Modification: The formation of specific nanostructures, such as core-shell-shell catalysts (e.g., Pd-Y-Pt/C), is another effective strategy. In such structures, a yttrium middle layer can create a stable half-filled metal-metal d-bond between the other metallic components, which enhances stability. researcher.life This approach also minimizes the usage of precious metals like platinum while improving performance. researcher.life

Furthermore, component regulation is a useful strategy for enhancing the stability and electroactivity of palladium-based nanomaterials. rsc.org By carefully adjusting the ratio of palladium to yttrium and incorporating them into a support like reduced graphene oxide, it is possible to create catalysts with redesigned palladium structures that exhibit exceptional stability and resistance to poisoning. rsc.orgrsc.org The use of ligands can also tailor the electronic and geometric properties of the palladium active sites to enhance both activity and selectivity. rsc.org

Table 2: Strategies for Improving Pd-Y Catalyst Performance

Strategy Mechanism Outcome Reference(s)
Use of Support Materials Prevents nanoparticle aggregation and sintering at high temperatures. Enhances metal-support interactions. Improved durability and sustained activity. researchgate.netsae.orgmdpi.com
Inherent Intermetallic Structure Ordered lattice with strong bonding prevents metal segregation and leaching. High long-term stability and resistance to deactivation. titech.ac.jpresearcher.life
Nanostructuring (e.g., Core-Shell) Formation of stable electronic structures (e.g., half-filled d-bonds). Enhanced stability and improved performance with reduced precious metal content. researcher.life
Component Regulation Optimizing the Pd:Y ratio and interaction with the support. Creation of highly stable and poison-resistant active sites. rsc.orgrsc.org
Ligand Modification Tailoring the coordination sphere of the palladium active sites. Enhanced selectivity and catalytic activity. rsc.org

Q & A

Synthesis and Structural Characterization

Basic: What are the standard synthesis protocols for Palladium-Yttrium (1/1), and how are stoichiometric accuracy and crystallographic structure validated? Methodological Answer:

  • Synthesis Protocols : High-temperature arc melting under inert atmosphere (argon) is commonly used, with precursor purity (>99.9%) critical to avoid oxide formation .
  • Validation :
    • Stoichiometry : Energy-dispersive X-ray spectroscopy (EDS) paired with inductively coupled plasma mass spectrometry (ICP-MS) ensures atomic ratio accuracy .
    • Crystallography : X-ray diffraction (XRD) with Rietveld refinement confirms phase purity and lattice parameters. Pair with neutron diffraction for light-element detection (e.g., interstitial impurities) .

Advanced: How can researchers address discrepancies in reported lattice parameters of Palladium-Yttrium (1/1) across studies? Methodological Answer:

  • Root-Cause Analysis : Compare synthesis conditions (e.g., cooling rates, annealing times) and characterization techniques. For example, slow-cooled samples may exhibit microstrains affecting XRD peak broadening .
  • Standardization : Use certified reference materials (CRMs) for instrument calibration and report experimental uncertainties (e.g., ±0.002 Å for lattice constants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.